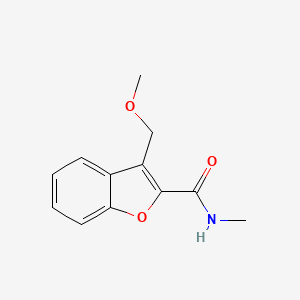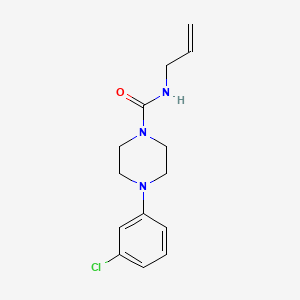
1-Butan-2-yl-3-(2,4-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butan-2-yl-3-(2,4-difluorophenyl)urea, also known as BDF-8634, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BDF-8634 belongs to the class of urea derivatives and is primarily used as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH).
Mécanisme D'action
1-Butan-2-yl-3-(2,4-difluorophenyl)urea inhibits FAAH by binding to the active site of the enzyme. This leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. The increased levels of endocannabinoids result in the activation of cannabinoid receptors, which in turn leads to various physiological effects.
Biochemical and Physiological Effects:
1-Butan-2-yl-3-(2,4-difluorophenyl)urea has been shown to exhibit various biochemical and physiological effects. It has been found to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain. 1-Butan-2-yl-3-(2,4-difluorophenyl)urea has also been shown to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
1-Butan-2-yl-3-(2,4-difluorophenyl)urea has several advantages as a research tool. It is a highly selective inhibitor of FAAH and does not affect other enzymes. It has also been found to be stable under various conditions and has a long half-life. However, 1-Butan-2-yl-3-(2,4-difluorophenyl)urea has some limitations as well. It is relatively expensive and may not be readily available in some laboratories.
Orientations Futures
There are several potential future directions for the research on 1-Butan-2-yl-3-(2,4-difluorophenyl)urea. One possible direction is the development of 1-Butan-2-yl-3-(2,4-difluorophenyl)urea as a therapeutic agent for the treatment of chronic pain, anxiety, and depression. Another possible direction is the investigation of the role of endocannabinoids in various physiological processes and the development of other compounds that can modulate the endocannabinoid system. Additionally, further studies are needed to investigate the long-term effects of 1-Butan-2-yl-3-(2,4-difluorophenyl)urea and its safety profile.
Méthodes De Synthèse
The synthesis of 1-Butan-2-yl-3-(2,4-difluorophenyl)urea involves the reaction of 2,4-difluoroaniline with 1-butan-2-yl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
1-Butan-2-yl-3-(2,4-difluorophenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of FAAH, which is an enzyme responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid-based signaling molecules that play a crucial role in various physiological processes such as pain sensation, appetite, and mood regulation.
Propriétés
IUPAC Name |
1-butan-2-yl-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-3-7(2)14-11(16)15-10-5-4-8(12)6-9(10)13/h4-7H,3H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUAIGNNXOOZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)



![(4Z)-2-(4-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455480.png)



![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-methyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455506.png)


![3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455528.png)
![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7455550.png)